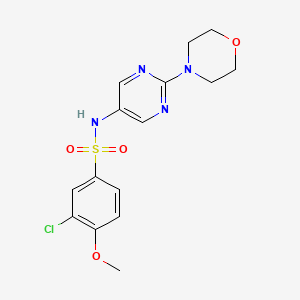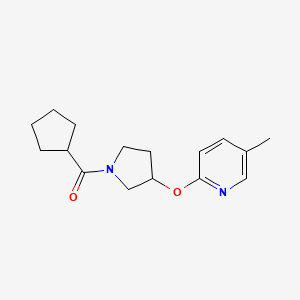
Cyclopentyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a synthetic compound that is used primarily in laboratory experiments to study the mechanisms of action and biochemical and physiological effects of various drugs.
科学的研究の応用
Synthesis and Structural Analysis
A considerable amount of research has been dedicated to developing efficient synthetic routes for compounds containing both piperidine and pyridine rings, due to their relevance in pharmaceutical chemistry. For example, a study reported a simple and efficient method for the synthesis of related heterocycles starting from D-pyroglutaminol. This method showcases the potential for generating piperidine- and pyridine-containing heterocycles, which can have significant implications in organic synthesis and medicinal chemistry (Qun‐Zheng Zhang et al., 2020).
Another study focused on the synthesis, characterisation, and crystal structure of co-crystals formed from related compounds. This research provides insights into the molecular interactions and crystal engineering aspects of such molecules, contributing to the understanding of their solid-state properties and potential applications in material science (M. Percino et al., 2007).
Biological Activity Exploration
Research into the antimicrobial activities of compounds derived from similar synthetic pathways has revealed that these molecules exhibit moderate antifungal activity, with one compound showing activity nine times higher towards Cryptococcus neoformans than Nistatin, a standard antifungal medication. This indicates potential applications in developing new antimicrobial agents (R. Rusnac et al., 2020).
Additionally, the synthesis of novel pyrrole chalcone derivatives as antimicrobial agents demonstrates the utility of related compounds in the design of new therapeutic tools. These derivatives showed good antibacterial and antifungal activity, highlighting the potential for such compounds in addressing microbial resistance to existing pharmaceutical drugs (M. Hublikar et al., 2019).
特性
IUPAC Name |
cyclopentyl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-7-15(17-10-12)20-14-8-9-18(11-14)16(19)13-4-2-3-5-13/h6-7,10,13-14H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJILAIRQTDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2638637.png)
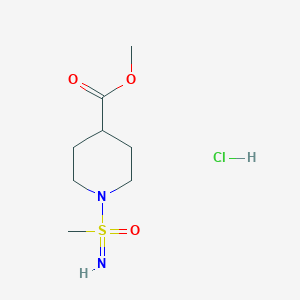
![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)
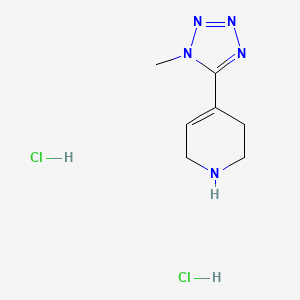
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)

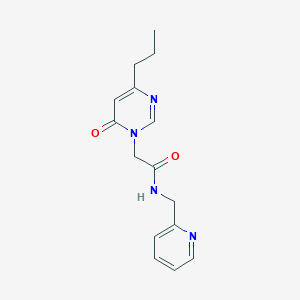
![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)
![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)
